molecular formula C21H18IN3O2 B5392837 3-ETHYL-2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE

3-ETHYL-2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5392837
M. Wt: 471.3 g/mol
InChI Key: UGBMCEUWOAKPJW-QINSGFPZSA-N
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Description

3-ETHYL-2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole and quinazolinone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the quinazolinone structure. Key steps include:

    Formation of Indole Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Quinazolinone Formation: The indole derivative is then reacted with suitable reagents to form the quinazolinone moiety.

    Iodination: Introduction of the iodine atom at the desired position using iodinating agents such as iodine or N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives.

Scientific Research Applications

3-ETHYL-2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ETHYL-2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The indole and quinazolinone moieties allow the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to alterations in cellular processes and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of indole and quinazolinone moieties in a single molecule, along with the presence of an iodine atom. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-ethyl-2-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-6-iodoquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18IN3O2/c1-3-24-18-8-6-5-7-14(18)15(20(24)26)12-19-23-17-10-9-13(22)11-16(17)21(27)25(19)4-2/h5-12H,3-4H2,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBMCEUWOAKPJW-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3CC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3CC)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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